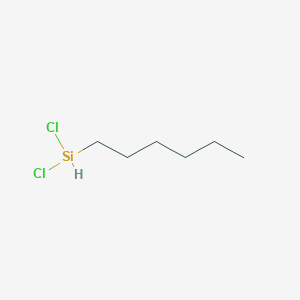
Dichloro(hexyl)silane
Vue d'ensemble
Description
Dichloro(hexyl)silane: is an organosilicon compound with the molecular formula C6H14Cl2Si . It is a member of the chlorosilane family, characterized by the presence of silicon-chlorine bonds. This compound is used in various chemical processes and industrial applications due to its reactivity and ability to form siloxane bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(hexyl)silane can be synthesized through the reaction of hexylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is as follows:
C6H13MgBr+SiCl4→C6H13SiCl2+MgBr2
Industrial Production Methods: Industrial production of this compound often involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
- Dichloro(hexyl)silane reacts with water to form hexylsilanediol and hydrochloric acid.
Hydrolysis: C6H13SiCl2+2H2O→C6H13Si(OH)2+2HCl
Reaction with alcohols to form alkoxysilanes.Alcoholysis: C6H13SiCl2+2ROH→C6H13Si(OR)2+2HCl
Reduction with lithium aluminum hydride to form hexylsilane.Reduction: C6H13SiCl2+2LiAlH4→C6H13SiH2+2LiCl+2AlCl3
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a catalyst.
Alcoholysis: Alcohols such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Hexylsilanediol
- Hexylsilane
- Hexylalkoxysilanes
Applications De Recherche Scientifique
Chemistry: Dichloro(hexyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the production of siloxane polymers and resins.
Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture applications. It can create hydrophobic or hydrophilic surfaces, depending on the desired cell interaction.
Industry: In the industrial sector, this compound is used in the production of silicone rubber, adhesives, and sealants. It is also utilized in the manufacture of coatings and paints to enhance their durability and resistance to environmental factors.
Mécanisme D'action
Molecular Targets and Pathways: Dichloro(hexyl)silane primarily acts through the formation of siloxane bonds. The silicon-chlorine bonds in the compound are highly reactive, allowing it to undergo various chemical transformations. In biological systems, it can modify surface properties, influencing cell adhesion and growth.
Comparaison Avec Des Composés Similaires
- Dichlorodimethylsilane
- Dichloromethylsilane
- Trichlorosilane
Uniqueness: Dichloro(hexyl)silane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can influence the hydrophobicity and reactivity of the compound, making it suitable for specific applications where other chlorosilanes may not be as effective.
Propriétés
IUPAC Name |
dichloro(hexyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-2-3-4-5-6-9(7)8/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKYPUSQZAJABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[SiH](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













